Biadamantylidene

Description

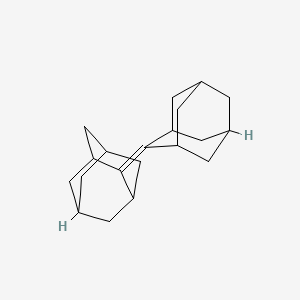

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-adamantylidene)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28/c1-11-3-15-5-12(1)6-16(4-11)19(15)20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDXURLKZNAXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3=C4C5CC6CC(C5)CC4C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313090 | |

| Record name | Adamantylideneadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30541-56-1 | |

| Record name | Tricyclo(3.3.1.13,7)decane, tricyclo(3.3.1.13,7)decylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030541561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adamantylideneadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Strategies

Precursor-Based Decomposition Routes

A primary strategy for synthesizing biadamantylidene involves the controlled decomposition of molecules containing the adamantyl framework. This approach relies on inducing the fragmentation of a larger precursor molecule under specific conditions to yield the target olefin.

The thermal decomposition of precursors incorporating adamantyl groups is a direct method for generating this compound. smolecule.com This process typically involves heating a suitable starting material, which then fragments and dimerizes to form the stable this compound molecule. The stability of the adamantyl moiety is a key factor, as it can withstand the high temperatures required for decomposition while other parts of the precursor fragment. chemrxiv.org

Studies on related organometallic compounds, such as bis(alkylimido)-dichloromolybdenum(VI) adducts with adamantyl groups, provide a model for this type of thermal process. chemrxiv.org In these systems, thermal analysis shows that the adamantyl group itself remains intact during the initial stages of decomposition, guiding the fragmentation pathway. chemrxiv.org The general principle involves designing a precursor where the adamantyl units are held in proximity by a scaffold that can be cleanly eliminated upon heating.

Table 1: Conceptual Overview of Thermal Decomposition Approach

| Precursor Type | Decomposition Trigger | Key Transformation | Product |

|---|---|---|---|

| Adamantane-2-thione S-oxide | Thermolysis | SO extrusion and dimerization | This compound |

| Adamantyl-imido metal complexes | Thermolysis | Ligand dissociation and fragmentation | This compound (hypothetical) |

Understanding the mechanistic pathways of precursor fragmentation is crucial for optimizing the synthesis of this compound. Detailed investigations, often employing techniques like in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, have shed light on these complex reactions. chemrxiv.orgchemrxiv.org For many organometallic precursors, the decomposition is not a single-step event but a sequence of reactions. chemrxiv.org

A common mechanistic pathway begins with the dissociation of a coordinating ligand from the precursor molecule. chemrxiv.org This initial step often leads to a coordinatively unsaturated and highly reactive intermediate. This intermediate may then undergo dimerization or intramolecular rearrangements. chemrxiv.org In the case of certain molybdenum-imido complexes, for instance, dimerization is a key step following ligand loss, which then facilitates an intramolecular hydrogen transfer, leading to the release of an alkene and other byproducts. chemrxiv.orgchemrxiv.org The analysis of fragmentation patterns in mass spectrometry, distinguishing between charge retention fragmentation (CRF) and charge migration fragmentation (CMF), provides further evidence for the specific bond cleavages and rearrangements occurring during the process. uni-jena.de

Thermal Decomposition of Adamantyl-Containing Precursors

Halogenation-Driven Synthesis

Halogenation reactions offer a powerful tool for both constructing the this compound skeleton and for functionalizing it. The strategic use of halogens can drive specific cyclization reactions and control the stereochemical outcome of the synthesis.

The intramolecular Friedel-Crafts reaction is a classic method for forming new rings, and it can be applied in the chemistry of this compound derivatives. masterorganicchemistry.comsc.edu A notable example involves the reaction of trans-2,2'-bi(1-phenyladamantylidene) with bromine. nih.govcolab.ws In this reaction, the addition of bromine does not lead to a simple addition product but instead triggers an intramolecular electrophilic aromatic substitution. The bulky adamantyl groups and the specific stereochemistry of the starting material facilitate the cyclization, where one of the phenyl groups acts as the nucleophile, attacking an electrophilic center generated on the adjacent adamantane (B196018) cage. nih.govcolab.ws This halogenation-driven reaction provides a pathway to complex polycyclic systems based on the this compound framework. nih.gov

Table 2: Example of Halogenation-Driven Intramolecular Cyclization

| Starting Material | Reagent | Reaction Type | Key Product | Reference |

|---|

Halogenation reactions are pivotal for exerting stereochemical control during the synthesis of complex molecules. nih.gov The stereospecificity of many halogenation reactions, such as the addition of bromine to an alkene, can be used to control the relative and absolute configuration of stereocenters. masterorganicchemistry.com When a halogen like bromine adds to a double bond, it often proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com The formation of this intermediate on one face of the molecule forces the subsequent nucleophilic attack to occur from the opposite face, resulting in a predictable anti-addition product. masterorganicchemistry.com

In the context of this compound synthesis, this principle can be applied to control the stereochemistry of precursors. The bulky and rigid nature of the adamantane cage sterically directs the approach of the halogenating agent, influencing which face of a reactive site is attacked. libretexts.org This substrate-controlled stereoselectivity is essential for preparing specific isomers of functionalized adamantane derivatives that may serve as precursors to this compound or its substituted analogues. nih.gov

Intramolecular Friedel-Crafts Alkylation from Brominated Derivatives

Reductive Coupling Approaches

Reductive coupling reactions provide a powerful and direct method for forming the central carbon-carbon double bond of this compound from simpler adamantane-based precursors. These methods typically involve the use of a reducing agent to couple two precursor molecules.

One prominent example is the Grignard coupling of 2,2-dibromo-1-phenyladamantane, which yields trans-2,2'-bi(1-phenyladamantylidene). nih.gov This reaction demonstrates the formation of the C=C double bond via the coupling of a di-halogenated precursor.

A more general and widely used strategy is the reductive coupling of carbonyl compounds. scielo.org.bo The McMurry reaction, for instance, utilizes low-valent titanium species, often generated in situ from TiCl₃ and a reducing agent like LiAlH₄, to reductively couple two molecules of a ketone or aldehyde to form an alkene. scielo.org.bo Applying this to adamantanone would involve a two-stage process: a single-electron transfer from the active titanium metal reduces the carbonyl group to a ketyl radical. Two of these radicals then dimerize to form a pinacol (B44631) intermediate, which remains coordinated to the titanium surface. In the second stage, a deoxygenation step eliminates the two oxygen atoms, yielding the this compound double bond. scielo.org.bo Modern advancements in this area also include electrochemical methods, which use electricity as a "traceless" reductant, offering a more sustainable alternative to traditional metal reductants. beilstein-journals.org

Table 3: Overview of Reductive Coupling Methods for this compound Synthesis

| Method | Precursor | Key Reagents | Intermediate |

|---|---|---|---|

| McMurry Coupling | Adamantanone | TiCl₃, LiAlH₄ or Zn(Cu) | Pinacol |

| Grignard Coupling | 2,2-Dibromoadamantane | Magnesium (Mg) | Grignard reagent |

Comparison with McMurry Coupling for Highly Congested Olefins

Cyclopropanation Strategies Involving this compound

The carbon-carbon double bond of this compound, despite its steric hindrance, can undergo cycloaddition reactions to form unique, strained polycyclic hydrocarbons.

The Simmons-Smith reaction is a classic and highly effective method for cyclopropanation that utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI). umich.eduwikipedia.org This carbenoid is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). organicchemistrytutor.com The reaction is stereospecific, with the methylene (B1212753) group adding to the same face of the double bond in a concerted mechanism. wikipedia.orgorganicchemistrytutor.com

In the case of this compound, its reaction with the Simmons-Smith reagent leads to the formation of the corresponding dispirocyclopropane derivative. Despite the significant steric hindrance around the double bond, the reaction proceeds, although it may require forcing conditions. researchgate.net A modification of the classic Simmons-Smith reaction, known as the Furukawa modification, uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can enhance reactivity. wikipedia.org

| Reagent System | Description | Application to this compound |

| CH₂I₂ / Zn-Cu | The classic Simmons-Smith reagent system. umich.edu | Forms the cyclopropyl (B3062369) adduct of this compound. researchgate.net |

| CH₂I₂ / Et₂Zn | The Furukawa modification; often more reactive. wikipedia.org | An alternative for cyclopropanating unfunctionalized, hindered alkenes. |

Transition metal catalysts offer a powerful alternative to zinc-based systems for cyclopropanation, often proceeding through the formation of a metal carbene intermediate from precursors like diazo compounds. wikipedia.org While palladium catalysts are widely used, other transition metals are also highly effective.

Cobalt Catalysis : Cobalt complexes can be used to catalyze cyclopropanation reactions through the activation of dihaloalkanes, providing a complementary approach to traditional zinc carbenoid chemistry. purdue.edu This method can be applied to furnish valuable dimethylcyclopropane products from activated alkenes. purdue.edu

Rhodium Catalysis : Rhodium carboxylate complexes, such as dirhodium tetraacetate, are common and efficient catalysts for the cyclopropanation of olefins using diazo compounds. wikipedia.org The reaction mechanism is believed to involve the formation of a rhodium carbene intermediate. wikipedia.org

Copper Catalysis : Copper was one of the original metals used for catalyzing the reaction of diazocarbonyl compounds with olefins to yield cyclopropanes. wikipedia.org

These non-palladium-based methods are crucial for expanding the scope of cyclopropanation reactions, especially for challenging substrates like this compound. researchgate.net

Aluminum carbenoids, generated from the reaction of trialkylaluminum compounds (e.g., Me₃Al or Et₃Al) with a diiodoalkane like CH₂I₂, are powerful reagents for cyclopropanation. acs.orgresearchgate.net These reagents have proven effective for the cyclopropanation of sterically hindered olefins where other methods may be less successful. researchgate.netresearchgate.net

The reaction of this compound with the Me₃Al–CH₂I₂ reagent system has been shown to produce the corresponding cyclopropane-containing polycyclic hydrocarbon in moderate yields (40–45%). researchgate.net This demonstrates the utility of aluminum carbenoids for functionalizing highly congested double bonds. The reaction is believed to proceed via a methylene transfer from the aluminum carbenoid to the olefin. researchgate.netacs.org This method provides a valuable tool for accessing strained cyclopropane (B1198618) structures derived from this compound. researchgate.net

Regioselectivity and Stereoselectivity in Cyclopropanation

The cyclopropanation of this compound presents a unique challenge in organic synthesis due to the profound steric hindrance surrounding the central carbon-carbon double bond. The bulky adamantyl cages shield the reactive center, influencing the feasibility and selectivity of the methylene transfer reaction.

Regioselectivity

In the context of this compound, the question of regioselectivity is straightforward. The molecule possesses a single reactive site for cyclopropanation: the central olefinic bond. Consequently, all successful cyclopropanation reactions are inherently regioselective, yielding the dispiro[adamantane-2,1'-cyclopropane-2',2''-adamantane] ring system as the sole constitutional isomer. The reaction exclusively involves a [2+1] cycloaddition across this double bond.

Stereoselectivity

The stereochemical outcome of this compound cyclopropanation is dictated by the nature of the cyclopropanating agent and the symmetry of the substrate. Unsubstituted this compound is an achiral molecule belonging to the D₂ₕ point group, meaning the two faces of the π-system are stereochemically equivalent.

Research into the cyclopropanation of sterically hindered olefins has provided insight into the reaction with this compound. A key study demonstrated a transition-metal-free method for the cyclopropanation of 2,2'-bi(adamantylidene) using a reagent system composed of trimethylaluminum (B3029685) (Me₃Al) and diiodomethane (CH₂I₂). researchgate.net This reaction proceeds via an aluminum carbenoid intermediate to furnish the desired spirocyclopropane product.

Due to the use of achiral reagents and the substrate's inherent symmetry, the reaction produces a single, achiral product. The primary challenge in this synthesis is not controlling stereoselectivity but overcoming the steric hindrance to achieve a reasonable yield. Research has shown that reactions involving the highly congested this compound olefin can produce the cyclopropane-containing polycyclic hydrocarbon in modest yields. researchgate.net

To date, there is a notable absence of published research on the enantioselective cyclopropanation of unsubstituted this compound. The extreme steric bulk of the two adamantyl groups poses a significant challenge for chiral catalysts to effectively differentiate between the enantiotopic faces of the double bond, which would be a prerequisite for inducing asymmetry.

The table below summarizes the findings for the cyclopropanation of this compound using the specified aluminum-based reagent.

Table 1: Cyclopropanation of this compound

| Reagent System | Substrate | Product | Yield (%) | Stereoselectivity | Reference |

| Me₃Al–CH₂I₂ | This compound | Dispiro[adamantane-2,1'-cyclopropane-2',2''-adamantane] | 40–45 | Not applicable¹ | researchgate.net |

¹Stereoselectivity is not applicable as the achiral substrate reacts with an achiral reagent to form a single achiral product.

Iii. Mechanistic Investigations of Biadamantylidene Reactivity

Reaction with Singlet Oxygen

The reaction of biadamantylidene with singlet oxygen (¹O₂), whether generated chemically or through photosensitization, yields exclusively the corresponding dioxetane and epoxide products. researchgate.netcapes.gov.br The distribution of these products is highly dependent on the reaction conditions, particularly the choice of photosensitizer. researchgate.netcapes.gov.br

The interaction of this compound with singlet oxygen leads to two primary products: adamantylideneadamantane-1,2-dioxetane and this compound epoxide. The formation of the four-membered ring of the dioxetane is a result of a [2+2] cycloaddition reaction, while the epoxide is formed through a competing pathway. researchgate.netcapes.gov.br

Singlet oxygen can be generated through various methods, including the chemical reaction of sodium hypochlorite (B82951) with hydrogen peroxide or photochemically using a sensitizer (B1316253). researchgate.net In the photogenic pathway, the sensitizer absorbs light, undergoes intersystem crossing to its triplet state, and then transfers its energy to ground-state triplet oxygen to produce singlet oxygen. researchgate.net This excited singlet oxygen then reacts with this compound. researchgate.net

A proposed mechanistic scheme suggests that the sensitizer can react with oxygen to form a sensitizer radical cation and a superoxide (B77818) radical anion. researchgate.netcapes.gov.br The superoxide radical anion can then lead to the formation of a hydroperoxy radical. This radical species is proposed to react with this compound to produce the epoxide and a hydroxy radical. researchgate.netcapes.gov.br The newly formed hydroxy radical can then add to another molecule of this compound, creating a new radical that propagates a chain reaction by capturing triplet oxygen and subsequently eliminating a hydroperoxy radical to form more epoxide. researchgate.netcapes.gov.br

The choice of dye sensitizer significantly influences the product distribution. researchgate.netcapes.gov.br When sensitizers like Methylene (B1212753) Blue or meso-tetraphenylporphin (m-TPP) are used in various solvents, the primary product is the dioxetane. researchgate.netcapes.gov.br However, in the presence of sensitizers such as Rose Bengal or erythrosin, the major product shifts to the epoxide, which can account for 70-95% of the product yield. researchgate.netcapes.gov.br This observation suggests that Rose Bengal and similar dyes facilitate a reaction pathway that involves radical intermediates, a notion supported by the fact that radical inhibitors like diazabicyclooctane (DABCO) and di-t-butyl-p-cresol interfere with the oxidation process when Rose Bengal is used. researchgate.netcapes.gov.br

The competition between the dioxetane and epoxide formation is a key aspect of this compound's reactivity with singlet oxygen. The dioxetane is formed via a concerted or stepwise [2+2] cycloaddition of singlet oxygen to the double bond. researchgate.netcapes.gov.br In contrast, the epoxide formation, particularly when using sensitizers like Rose Bengal, appears to proceed through a radical-mediated pathway initiated by the interaction between the sensitizer and oxygen. researchgate.netcapes.gov.br The solvent can also play a minor role in product distribution, with some solvents slightly favoring epoxide formation even with sensitizers that typically yield the dioxetane. researchgate.netcapes.gov.br

Table 1: Product Distribution in the Photooxidation of this compound with Different Sensitizers

| Sensitizer | Predominant Product | Epoxide Yield | Reference |

| Methylene Blue | Dioxetane | 10-25% (in CCl₄ and CHCl₃) | researchgate.netcapes.gov.br |

| meso-tetraphenylporphin (m-TPP) | Dioxetane | 10-25% (in CCl₄ and CHCl₃) | researchgate.netcapes.gov.br |

| Rose Bengal | Epoxide | 70-95% | researchgate.netcapes.gov.br |

| Erythrosin | Epoxide | 70-95% | capes.gov.br |

Role of Dye Sensitizers (e.g., Methylene Blue, Rose Bengal)

Cycloaddition Reactions

This compound is also known to participate in cycloaddition reactions with various substrates. For instance, it undergoes a [2π + 2π]-cycloaddition with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione. dntb.gov.ua This reactivity highlights its utility as a building block in the synthesis of more complex molecular architectures. smolecule.com The sterically demanding adamantyl groups influence the stereochemistry and feasibility of these cycloaddition reactions. acs.org

[2π+2π]-Cycloaddition with Triazolinediones (e.g., 4-Phenyl-3H-1,2,4-triazole-3,5-dione)researchgate.netcapes.gov.brdntb.gov.uaresearchgate.netmolaid.com

The reaction of this compound with 4-Phenyl-3H-1,2,4-triazole-3,5-dione (PTAD) is a well-studied example of a [2π+2π]-cycloaddition. dntb.gov.uaresearchgate.netsmolecule.com This reaction leads to the formation of a cyclobutane (B1203170) adduct. researchgate.net The significant steric shielding of the carbon-carbon double bond in this compound by the adamantyl groups plays a crucial role in the reaction's kinetics and thermodynamics. researchgate.netresearchgate.net

The quantitative yield of the cycloaddition product in the temperature range of 25–45°C is attributed to the exothermic nature of the reaction. researchgate.netresearchgate.net Studies have shown that increasing temperature can influence reaction rates and product distribution in cycloadditions. x-mol.netmdpi.comnih.gov

The application of high hydrostatic pressure has been found to affect the rate of the this compound-PTAD cycloaddition. researchgate.netresearchgate.net Generally, reactions with a negative activation volume are accelerated by high pressure. researchgate.netd-nb.info In cycloaddition reactions, pressure can influence the reaction by distorting the initial and transition-state structures. rsc.org

Interestingly, the rate of the [2π+2π]-cycloaddition between this compound and PTAD shows an unexpectedly weak dependence on solvent polarity. researchgate.netresearchgate.net This is in stark contrast to other [2π+2π] cycloadditions, such as the reaction with tetracyanoethylene. researchgate.netresearchgate.net While polar solvents are generally believed to stabilize zwitterionic intermediates and thus accelerate reactions proceeding through them, the effect on this particular reaction is minimal. orientjchem.orgiupac.org Some studies suggest that increasing solvent polarity can even decrease the chances of adduct formation. researchgate.net This has been explained by considering the "net desolvation energy," which increases with solvent polarity and can counteract the stabilization of the adduct. researchgate.net

Table 1: Influence of Reaction Conditions on the [2π+2π]-Cycloaddition of this compound with PTAD

| Parameter | Effect on Reaction | Reference |

| Temperature | Quantitative yield between 25–45°C due to exothermicity. | researchgate.netresearchgate.net |

| High Pressure | Affects reaction rate, consistent with a negative activation volume. | researchgate.netresearchgate.net |

| Solvent Polarity | Weak and unexpected effect on the reaction rate. | researchgate.netresearchgate.net |

The cycloaddition of this compound with PTAD is characterized by a high entropy and volume of activation. researchgate.netresearchgate.net This is a direct consequence of the significant shielding of the C=C double bond in this compound. researchgate.netresearchgate.net The activation volume (ΔV≠) provides insight into the structural changes occurring upon moving from the reactants to the transition state. A negative activation volume, as observed in this reaction, indicates that the transition state is more compact than the initial reactants. d-nb.inforesearchgate.net The activation entropy for [2π+2π]-cycloadditions is typically significantly less in magnitude compared to other cycloadditions like [4+2] and ene reactions. kpfu.ru

Table 2: Activation Parameters for the Reaction of this compound with PTAD

| Activation Parameter | Observation | Implication | Reference |

| Activation Volume (ΔV≠) | Negative | Compact, cyclic transition state. | researchgate.netresearchgate.netresearchgate.net |

| Activation Entropy (ΔS≠) | High value | Significant steric hindrance around the double bond. | researchgate.netresearchgate.net |

Activation Volumes and Entropy Considerations

Formation and Characterization of Aziridinium (B1262131) Imide Intermediatesmolaid.comdeepdyve.comunipa.itacs.org

In the reaction of this compound with triazolinediones, an aziridinium imide intermediate can be directly observed and characterized. molaid.comdeepdyve.comunipa.itacs.org This intermediate is formed during the reaction and its concentration can build up before the final [2+2] adduct is formed. deepdyve.com The formation of this aziridinium imide is reversible. unipa.it It is considered to be on a reaction pathway that is separate from the direct formation of the cyclobutane product, likely arising from a common zwitterionic precursor. deepdyve.com The stability of this intermediate has been found to vary with the solvent, with NMR experiments showing a higher equilibrium constant for its formation in more polar solvents like deuterated chloroform (B151607) (CDCl₃) and deuterated dichloromethane (B109758) (CD₂Cl₂) compared to less polar solvents like deuterated benzene (B151609) (C₆D₆). deepdyve.com

Ene Reactions and Competing Pathways with Triazolinedionescapes.gov.brkpfu.ruunipa.it

Triazolinediones are known to participate in ene reactions with alkenes that possess allylic hydrogens. capes.gov.brunipa.it These reactions can compete with cycloaddition pathways. capes.gov.br The ene reaction involves the abstraction of an allylic hydrogen by the triazolinedione, leading to the formation of an ene adduct. capes.gov.brunipa.it The mechanism of the ene reaction itself can be complex, with evidence suggesting the intermediacy of aziridinium imides or open biradical species. unipa.it In the context of this compound, which lacks allylic hydrogens, the ene reaction pathway is not a primary consideration. However, understanding the reactivity of triazolinediones in ene reactions provides a broader context for their interactions with alkenes. kpfu.ru

Electrophilic Reactions (excluding specific halogens and products)

This compound can undergo electrophilic addition reactions at its double bond. acs.org The general mechanism for electrophilic substitution involves the generation of an electrophile, which then attacks the electron-rich double bond of the this compound. savemyexams.com This leads to the formation of an intermediate, which can be a σ-complex or a π-complex. acs.org In the case of arenes, this intermediate then loses a proton to regenerate aromaticity. savemyexams.com While this compound is not an aromatic system, the initial electrophilic attack is a key step in its reactions with various electrophiles. The steric hindrance provided by the adamantyl groups significantly influences the accessibility of the double bond to incoming electrophiles.

Mechanistic Probes for Olefin Reactivity

The reactivity of the double bond in this compound is significantly influenced by the bulky adamantyl groups. This steric hindrance makes it an excellent model for studying the intricacies of olefin reactions. acs.orgacs.org For instance, the use of cyclopropyl-substituted olefins as mechanistic probes has been instrumental in elucidating reaction pathways. In the context of the triazolinedione-alkene ene reaction, the vinylcyclopropyl moiety serves as an effective tool to differentiate between concerted and stepwise mechanisms. researchgate.net In non-hydroxylic solvents, the reaction yields only ene adducts, suggesting a closed three-membered aziridinium imide intermediate. researchgate.net However, in hydroxylic solvents, the formation of cyclopropyl-rearranged solvent-trapped adducts points to a dipolar intermediate that can be intercepted by the solvent. researchgate.net

Formation of Ionic Intermediates (e.g., Bromonium Ions)

The reaction of this compound with electrophiles, such as halogens, provides a clear example of the formation of stable ionic intermediates. Due to the steric bulk around the double bond, the formation of a bridged halonium ion is highly favored. dbpedia.org In the case of bromination, the reaction of this compound with bromine leads to the formation of a stable bromonium ion. wikipedia.orgacs.org This intermediate has been characterized by X-ray crystallography, providing concrete evidence for its structure. wikipedia.org The reaction of trans-(1-Methyl-2-adamantylidene)-1-methyladamantane with bromine in chlorinated hydrocarbon solvents initially forms a 1:1 π-complex, which then evolves into a bromonium tribromide ion pair. acs.org At high bromine concentrations, this bromonium ion is stable and does not proceed to form addition products. acs.org The stability of this intermediate allows for detailed spectroscopic studies, including temperature-dependent NMR, which indicates the chemical exchange of the bromine cation between the two faces of the double bond. acs.org

Kinetics and Stereochemistry of Electrophilic Additions

The kinetics and stereochemistry of electrophilic additions to this compound are dictated by its rigid and sterically congested structure. Electrophilic attack on the double bond generally occurs from the less hindered face. The addition of halogens, for example, proceeds via an anti-addition mechanism, where the two halogen atoms add to opposite faces of the original double bond. libretexts.org This is a direct consequence of the bridged halonium ion intermediate, which blocks one face of the molecule, forcing the incoming nucleophile (halide ion) to attack from the opposite side. libretexts.org

The rate of electrophilic addition is also influenced by the steric hindrance. While the π-electrons of the double bond are available for reaction, the bulky adamantyl groups can slow down the approach of the electrophile. acs.org In the bromination of trans-(1-Methyl-2-adamantylidene)-1-methyladamantane, at very low bromine concentrations, the disappearance of the initial π-complex follows first-order kinetics, and the observed rate constant increases with increasing olefin concentration. acs.org This indicates that the formation of the ionic intermediate is a reversible process and that the subsequent product formation involves the bromide anion as the counterion. acs.org

| Reaction | Intermediate | Key Stereochemical Outcome |

| Ene Reaction (non-hydroxylic solvent) | Aziridinium imide | Ene adduct |

| Ene Reaction (hydroxylic solvent) | Dipolar intermediate | Cyclopropyl-rearranged solvent-trapped adduct |

| Bromination | Bromonium ion | anti-addition |

Radical Chemistry of this compound (excluding specific products)

This compound also serves as a valuable substrate for investigating radical reactions, particularly the formation and reactivity of radical cations and its involvement in photooxygenation processes.

Generation and Reactivity of Radical Cations

Radical cations of this compound can be generated through various methods, including electrochemical and photochemical techniques. numberanalytics.com These species are characterized by the presence of an unpaired electron and a positive charge, making them highly reactive intermediates. numberanalytics.com The steric hindrance provided by the adamantyl groups can influence the stability and subsequent reactivity of the radical cation. acs.org The generation of the this compound radical cation can be achieved through electron transfer to a suitable acceptor. acs.org Once formed, these radical cations can participate in a variety of reactions, including addition, fragmentation, and dimerization. numberanalytics.com The study of halogen-substituted this compound radical cations has provided insights into σ,π interactions, where the halogen substituent can influence the electronic properties and reactivity of the radical cation. acs.org

Role in Photooxygenation Pathways

This compound plays a significant role in mechanistic studies of photooxygenation reactions. capes.gov.brresearchgate.net In dye-sensitized photooxygenations, this compound can react with singlet oxygen to form a dioxetane and an epoxide. capes.gov.brresearchgate.net The ratio of these products can be influenced by the choice of sensitizer and solvent. capes.gov.brresearchgate.net For instance, with sensitizers like methylene blue or meso-tetraphenylporphine, the dioxetane is the major product. capes.gov.brresearchgate.net However, when sensitizers like erythrosin and rose bengal are used, the epoxide becomes the predominant product, suggesting a different mechanistic pathway involving radical ions. capes.gov.brresearchgate.net A proposed mechanism involves the initial formation of a sensitizer radical cation and a superoxide radical anion. capes.gov.brresearchgate.net The subsequent reaction of a hydroperoxy radical with this compound can lead to the formation of the epoxide. capes.gov.brresearchgate.net The cation radical catalyzed chain oxygenation of olefins like this compound has also been investigated, providing a deeper understanding of these complex reaction pathways. acs.org

| Sensitizer | Major Photooxygenation Product | Proposed Intermediate |

| Methylene Blue | Dioxetane | Singlet Oxygen |

| meso-Tetraphenylporphine | Dioxetane | Singlet Oxygen |

| Erythrosin | Epoxide | Radical Ions |

| Rose Bengal | Epoxide | Radical Ions |

Iv. Theoretical and Computational Studies

Electronic Structure and Bonding Analysis

The unique arrangement of atoms in biadamantylidene gives rise to its distinct electronic characteristics. Computational analyses delve into the distribution of electrons and the nature of the chemical bonds that hold the molecule together.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule as a whole, where atomic orbitals combine to form molecular orbitals that span the entire molecule. utexas.eduossila.com Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals. ossila.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences a molecule's electronic properties and reactivity. utexas.edulibretexts.org

Electrons in the HOMO are the most readily available to be donated, while the LUMO represents the lowest energy site to accept electrons. libretexts.orgmasterorganicchemistry.com Consequently, the interaction between the HOMO of one molecule and the LUMO of another is a key factor in chemical reactions. masterorganicchemistry.com The energy of the HOMO-LUMO gap can also provide insights into the electronic absorption spectra of a molecule. utexas.edulibretexts.org

For this compound, theoretical calculations can determine the energies and spatial distributions of its HOMO and LUMO. This information helps to predict its behavior in electron transfer processes and its potential as a component in electronic materials.

| Orbital | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. utexas.edu | Represents the ability to donate electrons; involved in oxidation processes. libretexts.org |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. utexas.edu | Represents the ability to accept electrons; involved in reduction processes. libretexts.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. libretexts.org | Indicates electronic excitability, chemical reactivity, and optical properties. utexas.edulibretexts.org |

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as molecules. rsc.orgarxiv.orgaps.org DFT calculations can accurately predict various molecular properties, including optimized geometries, bond lengths, bond angles, and electronic characteristics like energy levels and charge distributions. rsc.orgmdpi.comrsc.org

In the context of this compound, DFT studies can provide a detailed picture of its three-dimensional structure and how electrons are distributed within the molecule. aps.orgrsc.org These calculations are essential for understanding the stability of its unique cage-like structure and for predicting its reactivity. By analyzing the calculated electronic properties, researchers can gain insights into its potential applications in fields such as materials science. rsc.org

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define chemical bonds and atomic interactions. ias.ac.inpitt.edu QTAIM identifies critical points in the electron density, such as bond critical points (BCPs), which reveal the presence and nature of a chemical bond. ias.ac.inrsc.org

By examining the properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, one can classify the interaction as either a shared-shell (covalent) or closed-shell (ionic or van der Waals) interaction. rsc.orgrsc.org For this compound, QTAIM analysis can be used to precisely characterize the C-C and C-H bonds within its adamantyl cages and the central C=C double bond, providing a deeper understanding of the bonding in this sterically hindered olefin. uniovi.es

Natural Population Analysis (NPA) is a method used to calculate the distribution of electronic charge among the atoms in a molecule based on the wavefunction. muni.czresearchgate.net It provides a more stable and chemically intuitive picture of atomic charges compared to other methods like Mulliken population analysis. researchgate.net

NPA is often performed in conjunction with Natural Bond Orbital (NBO) analysis, which helps to understand bonding in terms of localized Lewis-like structures. uni-rostock.de For this compound, NPA can reveal how the electron density is distributed across the carbon and hydrogen atoms, highlighting any regions of significant positive or negative charge. This information is valuable for understanding its intermolecular interactions and reactivity patterns. researchgate.net

The adamantane (B196018) cages in this compound are relatively rigid structures, but the formation of the central double bond introduces significant strain into the molecule. Strain energy is the excess energy stored within a molecule due to deviations from ideal bond angles, bond lengths, and dihedral angles. up.edusnu.ac.kr

Computational methods can be employed to calculate the strain energy of this compound. snu.ac.krmdpi.com This is typically done by comparing the calculated heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound. Understanding the strain energy is crucial as it can influence the molecule's stability, reactivity, and the thermodynamics of its reactions. The high strain associated with the central double bond is a key feature of this compound's chemistry.

Natural Population Analysis and Charge Distribution

Conformational Analysis and Molecular Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. iupac.orgmun.ca For this compound, this would involve investigating the potential energy surface associated with the twisting of the two adamantyl units relative to each other.

Twisted Double Bond Characterization (e.g., in Phenyl-Substituted Biadamantylidenes)

Reaction Pathway and Transition State Calculations

Computational chemistry provides powerful tools for elucidating the step-by-step mechanisms of chemical reactions. fiveable.me By modeling the potential energy surface, researchers can identify intermediates and transition states, which are key to understanding reaction pathways. numberanalytics.comucsb.edu

Theoretical calculations have been pivotal in understanding the reaction mechanisms of this compound. For example, in reactions with triazolinediones, experimental observations suggested the formation of aziridinium (B1262131) imide intermediates. smolecule.comacs.org Computational studies have supported the existence of these intermediates, providing insights into their structure and stability. unipa.it These calculations help to confirm whether proposed intermediates are viable species along the reaction coordinate or simply bystanders. acs.org

Reaction mechanisms describe the sequence of elementary steps involved in a chemical transformation, including the formation and consumption of intermediates. libretexts.org Computational methods can model these pathways, helping to distinguish between different plausible mechanisms, such as stepwise versus concerted pathways. mt.comnih.gov

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. byjus.comsalempress.com Computational methods can calculate the energy of the transition state relative to the reactants to determine the activation energy. libretexts.org For example, density functional theory (DFT) calculations have been used to determine the activation barriers for various reactions, such as cyclopropanation. researchgate.net

The activation volume (ΔV‡) describes the change in volume of the reacting system as it moves from the initial state to the transition state and is determined by the effect of pressure on the reaction rate. nih.gov For the [2π + 2π]-cycloaddition of this compound with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione, a high volume of activation has been noted, which is attributed to the significant shielding of the C=C double bond. researchgate.net Comparing activation volumes with reaction volumes can provide information about the compactness of the transition state. nih.govresearchgate.net

Table 2: Selected Calculated Activation Parameters for Alkene Reactions

| Reactants | Reaction Type | Activation Volume (ΔV‡) (cm³/mol) | Activation Enthalpy (ΔH‡) (kJ/mol) |

| This compound + 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione | [2π + 2π]-cycloaddition | High | --- |

| β-pinene + 4-phenyl-1,2,4-triazoline-3,5-dione | Ene reaction | -36.0 | --- |

| 2-carene + 4-phenyl-1,2,4-triazoline-3,5-dione | Ene reaction | -29.9 | --- |

Data illustrates the use of activation parameters in understanding reaction mechanisms. researchgate.netresearchgate.net

The solvent can significantly influence the rate and equilibrium of a reaction by differentially solvating the reactants, transition state, and products. wikipedia.org Computational models can incorporate solvent effects to provide a more accurate description of reactions in solution. chemrxiv.org

For the [2π + 2π]-cycloaddition of this compound, the reaction rate shows a surprisingly weak dependence on solvent polarity. researchgate.net This is in contrast to other cycloaddition reactions and suggests a transition state with little charge separation. Theoretical studies can model these solvent effects by using continuum solvation models or by including explicit solvent molecules in the calculation. unipa.itemerginginvestigators.org These calculations help to understand how properties like solvent polarity and hydrogen-bonding ability affect the reaction's kinetic and thermodynamic parameters. chemrxiv.orgemerginginvestigators.org For instance, in the reaction of triazolinediones with simple alkenes, quantum-chemical calculations have been used to corroborate experimental findings on how the solvent influences the product ratios. unipa.it

Activation Energies and Reaction Volumes

Photochemical Reaction Modeling

Computational methods are also employed to model photochemical reactions, which are initiated by the absorption of light. researchoutreach.org When a molecule absorbs a photon, it is promoted to an electronically excited state, which can then undergo various chemical transformations. researchoutreach.org

Theoretical models can describe the properties of these excited states and map out the potential energy surfaces that govern the photochemical reaction pathways. researchoutreach.org For this compound, its reaction with singlet oxygen, which can be generated photochemically, leads to the formation of dioxetane and epoxide products. smolecule.comresearchgate.net The ratio of these products can be influenced by the photosensitizer used. researchgate.net Computational modeling can help to elucidate the mechanisms of such photochemical reactions by calculating the energies of intermediates and transition states on the excited-state potential energy surface. copernicus.org This can provide insights into how factors like the choice of sensitizer (B1316253) can direct the reaction towards a specific product. researchgate.net

Excited State Calculations (e.g., CASSCF)

The study of the electronically excited states of this compound is crucial for understanding its photochemistry, such as its well-documented reaction with singlet oxygen to form adamantylideneadamantane dioxetane. researchgate.net Computational methods are essential for characterizing the nature and energy of these excited states.

One of the most robust methods for this purpose is the Complete Active Space Self-Consistent Field (CASSCF) calculation. umich.edu The CASSCF method is a type of multiconfigurational self-consistent field (MCSCF) calculation that provides a qualitatively correct description of the electronic wavefunction for molecules where single-reference methods like Hartree-Fock or standard Density Functional Theory (DFT) may fail. umich.edu This is particularly relevant for twisted alkenes, bond-breaking processes, and electronically excited states, which often have significant multireference character. umich.edudiva-portal.org

In a CASSCF calculation, a specific subset of electrons and orbitals, known as the "active space," is chosen to be treated with a full configuration interaction calculation, while the remaining orbitals are treated at the Hartree-Fock level. For this compound, the active space would logically be centered on the central C=C double bond. A minimal but chemically relevant active space would include the two electrons in the two pi-orbitals (the bonding π and antibonding π* orbitals). This is denoted as a CAS(2e, 2o) or CASSCF(2,2) calculation. To achieve higher accuracy or study more complex states, the active space could be expanded to include sigma orbitals of the central bond or adjacent cage structures.

The calculation optimizes both the molecular orbitals and the configuration interaction coefficients simultaneously. umich.edu This approach can compute the potential energy surfaces of the ground state and various excited states (singlet, triplet, etc.) with reasonable accuracy. diva-portal.org While specific, detailed CASSCF studies focused solely on this compound are not extensively reported in the literature, the methodology is standard for investigating analogous twisted alkenes and their photochemical reactivity. nih.gov The results from such calculations, including the energies of the S₁, T₁, and higher excited states, are fundamental to predicting the molecule's photochemical behavior.

| Parameter | Description | Example for this compound |

|---|---|---|

| Method | The quantum chemical method used. | Complete Active Space Self-Consistent Field (CASSCF) |

| Basis Set | The set of functions used to build the molecular orbitals. | 6-31G* or larger (e.g., cc-pVDZ) |

| Active Space | The number of electrons and orbitals included in the full configuration interaction treatment. | CAS(2e, 2o) including the C=C π and π* orbitals. |

| States Calculated | The electronic states to be computed. Often involves state-averaging (SA-CASSCF) for multiple states. | Ground State (S₀), First Singlet Excited State (S₁), First Triplet Excited State (T₁) |

| Expected Outcome | The primary data obtained from the calculation. | Optimized geometries, state energies, and wavefunctions for the ground and excited states. |

Valence Isomerization Pathways (e.g., Photoinduced)

Valence isomerization is a chemical process where a molecule rearranges into another isomer through the reorganization of bonding electrons, often initiated by the absorption of light (photoinduced). Computational chemistry is an indispensable tool for exploring the feasibility of such pathways by mapping the complex potential energy surfaces of excited states. nih.govbgsu.edu These maps reveal the routes from the initial Franck-Condon region to energy minima corresponding to different isomers, as well as the transition structures and conical intersections that connect them. bgsu.edursc.org

For this compound, photoinduced valence isomerization is not a prominently reported photochemical pathway. The literature indicates that its reactivity in the excited state is dominated by intermolecular reactions, most notably the [2+2] cycloaddition with molecular oxygen to yield adamantylideneadamantane dioxetane. researchgate.netacs.org

However, theoretical studies can still probe hypothetical isomerization channels. For a typical alkene, a common photoisomerization is the rotation around the double bond (E/Z or cis/trans isomerization), but this is degenerate in the symmetrically substituted this compound. Another potential pathway for highly strained alkenes is rearrangement to a carbene, a possibility that has been computationally investigated for other systems. nih.gov A theoretical investigation into such a pathway for this compound would involve:

Excited State Geometry Optimization: Determining the equilibrium structure of the molecule in its excited state (e.g., S₁ or T₁).

Locating Critical Points: Searching the excited-state potential energy surface for transition states that lead to a new isomeric structure.

Identifying Conical Intersections: Finding points or seams of degeneracy between the excited state and ground state surfaces, which provide a rapid, non-radiative pathway back to the ground state, potentially trapping the molecule in a new isomeric form. bgsu.edu

While not photoinduced, the isomerization of this compound's structural isomer, sesquihomoadamantene, to adamantylideneadamantane (this compound) has been observed under acid-catalyzed conditions. marquette.edu This demonstrates that rearrangements between these bulky C₂₆H₃₆ frameworks are possible under certain conditions. A computational study could compare the thermodynamic stability of this compound with hypothetical valence isomers to assess the energetic landscape.

| Compound | Structure | Relative Energy (Calculated) | Comments |

|---|---|---|---|

| This compound | Adamantylidene=Adamantane | 0.0 kcal/mol (Reference) | Thermodynamically stable ground state isomer. |

| Hypothetical Carbene Isomer | Adamantanyl-Adamantanylidene | > 20 kcal/mol (Estimated) | A potential high-energy intermediate on a photochemical reaction coordinate. The barrier to rearrangement for some strained alkenes can be high. nih.gov |

V. Advanced Spectroscopic Techniques in Elucidating Biadamantylidene Structures and Reactions Excluding Basic Identification Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing molecular structure and dynamics in solution. For biadamantylidene, it has been crucial for characterizing fleeting reaction intermediates and understanding its dynamic behavior.

The reaction of this compound with electrophiles like triazolinediones has been a subject of mechanistic interest. Due to the steric bulk of the adamantyl groups, the reaction proceeds through intermediates that can be directly observed using NMR spectroscopy. Specifically, the formation of an aziridinium (B1262131) imide intermediate has been confirmed. This three-membered ring structure is a key intermediate, and its existence was established through low-temperature NMR experiments. kyoto-u.ac.jpunipa.it

In the reaction between this compound and N-methyltriazolinedione, direct observation of the aziridinium imide intermediate was achieved. kyoto-u.ac.jp Though the zwitterionic intermediate (X) that likely precedes both the final product and the observable aziridinium imide (I) is too transient to be detected, the subsequent intermediate (I) is stable enough at low temperatures for characterization. kyoto-u.ac.jp

Table 1: Representative ¹³C NMR Chemical Shifts for an Aziridinium Imide Intermediate Data derived from studies on reactions of hindered alkenes.

| Carbon Atom | Chemical Shift (δ/ppm) |

| Quaternary (Aziridinium Ring) | ~ 70-80 |

| Methine (Adamantyl) | ~ 30-40 |

| Methylene (B1212753) (Adamantyl) | ~ 25-35 |

Note: Specific shifts can vary based on substituents and solvent conditions.

Temperature-dependent, or dynamic, NMR (D-NMR) is used to study processes that occur on the NMR timescale, such as conformational changes or restricted bond rotation. unipa.itlookchem.com As the temperature of a sample is changed, the rate of a dynamic process can be slowed or accelerated, leading to observable changes in the NMR spectrum, such as the broadening and coalescence of signals. lookchem.com

For derivatives of this compound, D-NMR has been employed to study the dynamic behavior of substituent groups. acs.org For instance, in a study of a sulfimide (B8482401) derivative of this compound, temperature-dependent ¹H NMR spectra revealed a dynamic process occurring between -10 °C and +40 °C, indicating conformational exchange or restricted rotation within the molecule. acs.org The analysis of spectra at different temperatures allows for the calculation of the energy barriers (activation energy, ΔG‡) for these processes, providing quantitative data on the molecule's flexibility and the steric interactions at play. unipa.it

Elucidation of Intermediate Structures (e.g., Aziridinium Imides)

X-ray Crystallography

X-ray crystallography provides the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. uni-muenchen.deyoutube.com By analyzing the diffraction pattern of X-rays passed through a single crystal, scientists can calculate atomic coordinates, bond lengths, and bond angles with high precision. fiz-karlsruhe.de

For a molecule as sterically crowded as this compound, X-ray crystallography is indispensable for accurately measuring its unique geometry. The data obtained from crystallographic studies confirm the significant steric strain imposed by the two bulky adamantyl cages, which forces the molecule to adopt a distorted structure. This technique has been used to obtain precise measurements of the bond lengths and angles within the adamantyl frameworks and, most importantly, at the central double bond. acs.orgnih.gov

The most notable feature of this compound's structure is its twisted carbon-carbon double bond. wikipedia.org Unlike a typical alkene where the two carbons and their four substituents lie in the same plane, the steric repulsion between the adamantyl groups in this compound forces the double bond to twist significantly. X-ray crystallography allows for the direct measurement of this distortion, typically defined by the twist angle (the dihedral angle between the two halves of the double bond).

Studies on substituted biadamantylidenes have shown that the degree of twisting increases with the steric bulk of the substituents. For example, while the parent this compound has a twisted double bond, the introduction of even larger groups, such as phenyl substituents, can increase the twist angle to as much as 23.2°. acs.org This severe distortion has a significant impact on the molecule's electronic properties and reactivity.

Table 2: Selected Geometric Parameters for Substituted Biadamantylidenes from X-ray Crystallography Illustrative data based on published findings for parent and substituted systems.

| Compound | C=C Bond Length (Å) | Twist Angle (°) | Reference |

| This compound (1-H) | ~1.35 | Moderate | acs.org |

| trans-diethyl-Biadamantylidene (1-Et) | ~1.36 | 12.3 | acs.org |

| trans-diphenyl-Biadamantylidene (1-Ph) | ~1.37 | 23.2 | acs.org |

Determination of Solid-State Molecular Geometry

Electrochemical Techniques

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox properties of molecules. ossila.comrsc.org In a CV experiment, the potential applied to a solution of the analyte is swept linearly, and the resulting current is measured. This provides information about the oxidation and reduction potentials of the species, which are related to the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

For this compound, electrochemical oxidation has been studied to understand how its strained structure affects its electronic properties. lookchem.com The twisting of the central double bond weakens the π-overlap, which is predicted to raise the energy of the HOMO. This makes the molecule easier to oxidize. Cyclic voltammetry experiments have confirmed this effect. The oxidation potential of this compound is a key piece of experimental data that reflects its unique electronic structure. For instance, a highly twisted phenyl-substituted this compound showed a reversible oxidation wave at 0.87 V (vs Fc/Fc+), which is significantly lower than the 1.06 V observed for the less twisted parent compound, confirming that the increased distortion raises the HOMO energy level. acs.org These techniques are crucial for quantifying the electronic consequences of the steric strain inherent in the this compound framework. acs.org

Cyclic Voltammetry for Oxidation Potentials and Radical Cation Stability

Cyclic voltammetry (CV) is an electrochemical technique used to probe the oxidation and reduction processes of a chemical species. als-japan.comnumberanalytics.com By scanning the potential of an electrode and measuring the resulting current, researchers can determine the oxidation potential of a compound, which is the potential at which it loses an electron. nih.gov This measurement provides valuable thermodynamic data about the molecule's highest occupied molecular orbital (HOMO) energy and its susceptibility to oxidation. researchgate.net

For a molecule like this compound, the first oxidation event would lead to the formation of its corresponding radical cation. The characteristics of the CV curve, such as the separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEp) and the ratio of the peak currents (ipa/ipc), offer critical information on the stability and reversibility of this newly formed radical cation. libretexts.org A stable radical cation will exhibit a reversible or quasi-reversible wave in the cyclic voltammogram, indicating that the species persists long enough on the timescale of the CV experiment to be reduced back to its neutral state during the reverse scan. als-japan.com The stability of radical cations is a significant area of study, as these species can be key intermediates in various chemical reactions, including certain types of polymerization and cycloadditions. southampton.ac.uk

Specific experimental data on the cyclic voltammetry of this compound, including its precise oxidation potential and the assessed stability of its radical cation, are not available in the reviewed scientific literature. General studies on sterically hindered alkenes and other adamantane (B196018) derivatives utilize this technique to explore their electronic properties and the nature of their oxidized forms. researchgate.netnih.gov

Mass Spectrometry for Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. usp.br In the context of mechanistic studies, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is invaluable for identifying reaction intermediates and elucidating fragmentation pathways, which can help map the course of a chemical reaction. nih.govnih.gov

When a molecule like this compound is analyzed by mass spectrometry using techniques like electron ionization (EI), it is first ionized to form a molecular ion (M+•). usp.br This high-energy radical cation is often unstable and undergoes fragmentation, breaking down into smaller, charged fragments. nih.gov The pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint.

For mechanistic studies, analyzing the fragmentation pattern can reveal the most stable carbocations and radical fragments that can be formed from the parent structure, providing insight into bond strengths and the likely pathways of dissociation. usp.brnih.gov For instance, if this compound were involved in a reaction, mass spectrometry could be used to analyze the reaction mixture at various stages. By identifying the masses of intermediates and products, and by studying their fragmentation in tandem MS experiments, chemists can piece together the step-by-step mechanism of the transformation. copernicus.org This is particularly useful for complex reactions where intermediates are too transient to be observed by other methods.

A detailed mass spectrum and specific fragmentation analysis of this compound for the purpose of mechanistic studies have not been specifically documented in the available literature. Such studies on related sterically hindered or complex alkenes are used to understand their decomposition pathways and reaction mechanisms. nih.govresearchgate.net

Vi. Derivatives and Analogues of Biadamantylidene

Substituted Biadamantylidenes (e.g., Methyl, Ethyl, Phenyl Derivatives)

The introduction of substituents onto the biadamantylidene framework offers a direct method for probing the interplay between steric and electronic effects on the molecule's geometry and chemical behavior.

The inherent strain in the this compound double bond is significantly influenced by the presence of substituents. The addition of alkyl or aryl groups to the adamantyl cages can exacerbate the steric hindrance around the central double bond, leading to increased twisting and pyramidalization. This increased strain, in turn, has a profound effect on the reactivity of the molecule. acs.org

For instance, the introduction of methyl groups at the 1- and 1'-positions of the adamantyl cages in trans-(1-Methyl-2-adamantylidene)-1-methyladamantane (DMAD) has been shown to markedly affect its reaction with bromine. acs.org Compared to the parent this compound, the methylated derivative exhibits altered reactivity, highlighting the role of steric strain in dictating the course of electrophilic additions. acs.org The reaction of DMAD with bromine in chlorinated hydrocarbon solvents proceeds through a π-complex, which then evolves into a bromonium tribromide ion pair. acs.org At very low bromine concentrations, a rearranged substitution product is formed. acs.org

Density functional theory (DFT) calculations have been employed to study a range of bisadamantylidenes with increasingly larger substituents, revealing that many are even more twisted than previously synthesized derivatives. scite.ai For example, trans-2,2'-bi(1-phenyladamantylidene) was found to have a significantly twisted double bond, with a twist angle of 23.2 degrees, which is much greater than that of the parent this compound. scite.ai This increased distortion leads to a higher HOMO energy level, making the molecule more susceptible to oxidation. scite.ai

The strain energy in these molecules is a key determinant of their stability and reactivity. fiveable.me The deviation from ideal bond angles and lengths creates internal stress, which can be a driving force for reactions that relieve this strain. fiveable.me In substituted biadamantylidenes, the size and nature of the substituents directly impact the degree of this strain. msu.edusaskoer.ca

The following table summarizes the effect of substitution on the properties of this compound:

| Derivative | Substituent | Key Feature | Impact on Reactivity |

| This compound | None | Parent compound | Baseline reactivity for comparison |

| trans-(1-Methyl-2-adamantylidene)-1-methyladamantane (DMAD) | Methyl | Increased steric hindrance | Altered reactivity in bromination reactions acs.org |

| trans-2,2'-Bi(1-phenyladamantylidene) | Phenyl | Highly twisted double bond (23.2°) | Increased HOMO energy, lower oxidation potential scite.ai |

The synthesis of novel this compound analogues is crucial for expanding the understanding of strained alkenes. nih.gov Various synthetic strategies have been developed to introduce a wide range of substituents and to construct new analogues with tailored properties. mdpi.combeilstein-journals.orgmdpi.comresearchgate.net

One common approach involves the Barton-Kellogg reaction, which has been successfully used to synthesize N-aryl substituted derivatives. researchgate.net Another method is the Grignard coupling of appropriately substituted dibromo-adamantane precursors, which was used to prepare trans-2,2'-bi(1-phenyladamantylidene). scite.ai

The characterization of these novel analogues relies heavily on techniques such as single-crystal X-ray analysis, which provides precise information about the molecular geometry, including the degree of twisting and pyramidalization of the double bond. scite.ai Spectroscopic methods like NMR and cyclic voltammetry are also essential for elucidating the electronic properties and reactivity of these compounds. scite.airesearchgate.net

The synthesis of a 1,3-di-t-butyl-1′,3′-dimethyl analogue has been proposed as a viable target for probing trends in strain energy and singlet-triplet gaps. scite.ai The development of new synthetic methods continues to be an active area of research, aiming to provide access to a wider variety of substituted biadamantylidenes for further study. researchgate.netacs.org

Influence of Substituents on Strain and Reactivity

Comparison with Other Strained Alkenes

To fully appreciate the unique properties of this compound, it is instructive to compare it with other highly hindered and strained olefins. acs.org Such comparisons provide valuable insights into the fundamental principles governing the structure and reactivity of these unusual molecules.

This compound shares several structural and reactivity parallels with other sterically congested alkenes. researchgate.net Like this compound, these molecules often exhibit significant deviations from the planar geometry of a typical double bond, including twisting and pyramidalization. wikipedia.org This distortion is a direct consequence of the steric repulsion between bulky substituents.

A notable class of related compounds are the anti-Bredt olefins, which feature a double bond at a bridgehead carbon, a configuration that was long thought to be impossible due to the immense strain it would create. acs.org Recent advances have shown that these molecules can be synthesized and used as reactive intermediates in cycloaddition reactions, demonstrating that even extreme strain can be harnessed for synthetic utility. acs.org

The reactivity of this compound and other strained alkenes is often dominated by reactions that relieve this strain. nih.gov For example, they are highly susceptible to electrophilic attack and can undergo cycloaddition reactions that are not observed for less strained alkenes. researchgate.netresearchgate.net The increased reactivity is a direct result of the high-energy, distorted double bond. masterorganicchemistry.com

The following table provides a comparison of this compound with other strained alkenes:

| Alkene | Key Structural Feature | Common Reactions |

| This compound | Twisted and pyramidalized double bond | Electrophilic addition, cycloaddition, oxidation scite.airesearchgate.netresearchgate.net |

| trans-Cyclooctene | Twisted double bond due to ring strain | Cycloaddition, metal complexation wikipedia.org |

| Anti-Bredt Olefins | Double bond at a bridgehead carbon | Highly reactive intermediates in cycloadditions acs.org |

Comparative studies of this compound and other strained alkenes have provided fundamental insights into the nature of chemical bonding and reactivity. scite.ai These studies have helped to quantify the relationship between steric strain and the geometric and electronic properties of the double bond. wikipedia.org

Furthermore, the study of these molecules has spurred the development of new theoretical models and computational methods for accurately predicting the properties of strained systems. scite.ai The interplay between experimental synthesis and theoretical analysis has been particularly fruitful in this area, with each informing and guiding the other. scite.ai

Structural and Reactivity Parallels with Other Highly Hindered Olefins

Heteroatom-Containing Analogues (excluding specific biological activities)

The introduction of heteroatoms into the this compound framework opens up new avenues for modifying its properties. uou.ac.inwikipedia.org Heteroatoms such as nitrogen, oxygen, and sulfur can be incorporated into the adamantyl cages, leading to the formation of hetero-analogues with distinct electronic and steric characteristics. nih.govnih.gov

The presence of heteroatoms can also influence the intermolecular interactions of these molecules, potentially leading to the formation of novel supramolecular structures. The ability to fine-tune the properties of this compound through the introduction of heteroatoms makes this a promising area for future research, with potential applications in materials science and catalysis.

Thio-analogues and their Reactivity

Thio-analogues of this compound, particularly those incorporating sulfur into the exocyclic double bond, have been synthesized and their reactivity explored. The most prominent example is this compound thiirane (B1199164), a three-membered ring containing a sulfur atom, which serves as a key intermediate for studying the chemistry of sterically hindered episulfides.

The synthesis of this compound thiirane from its parent alkene, this compound, has been accomplished using several sulfur-transfer reagents. The choice of reagent significantly impacts the yield of the desired episulfide. kcl.ac.ukkcl.ac.uk Early methods involved the use of sulfur dichloride (SCl₂) or elemental sulfur. kcl.ac.uk A more efficient and high-yielding synthesis was later developed using triphenylmethanesulfenyl chloride, which provides the thiirane in excellent yield. kcl.ac.ukkcl.ac.uk

Table 1: Synthesis of this compound Thiirane

| Precursor | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| This compound | Triphenylmethanesulfenyl chloride (Ph₃CSCl) | CH₂Cl₂ | 93% | kcl.ac.ukkcl.ac.uk |

| This compound | Sulfur dichloride (SCl₂) | - | Poor | kcl.ac.uk |

| This compound | Elemental Sulfur (S₈) | - | Poor | kcl.ac.uk |

The reactivity of these sterically encumbered thio-analogues has been a subject of investigation, particularly their oxidation and reactions with electrophiles. The photooxygenation of this compound thiirane (referred to as this compound sulfide) with singlet oxygen demonstrates distinct behavior depending on the solvent. In methanol, the reaction proceeds cleanly to give the corresponding sulfoxide (B87167) in nearly quantitative yield. unina.it However, in apolar solvents, the reaction is more complex. Alongside the sulfoxide, the reaction yields desulfurization products, including a dioxetane, the corresponding oxirane (this compound oxide), and the parent alkene, this compound. unina.it The formation of the dioxetane and oxirane is proposed to occur via the singlet oxygenation of the this compound formed during the desulfurization process. unina.it

Table 2: Products of Photooxygenation of this compound Thiirane

| Solvent | Product(s) | Observations | Reference |

|---|---|---|---|

| Methanol | This compound sulfoxide | Nearly quantitative yield | unina.it |

| Apolar Solvents (e.g., CH₂Cl₂) | This compound sulfoxide, Dioxetane, this compound oxirane, this compound | Mixture of products due to desulfurization | unina.it |

Another explored area of reactivity is the formation of S-aminothiiranium salts. The reaction of this compound thiirane with O-mesitylenesulfonylhydroxylamine leads to the synthesis of the corresponding S-aminothiiranium salt. researchgate.net The stability and subsequent decomposition of these salts have been studied. The decomposition of the S-aminothiiranium salt of this compound in deuterated dichloromethane (B109758) (CD₂Cl₂) at room temperature results in a mixture of the parent alkene (this compound) and the starting thiirane. researchgate.net

Vii. Applications of Biadamantylidene in Advanced Chemical Research

Organic Synthesis

In the realm of organic synthesis, biadamantylidene serves as a valuable building block and a model system for studying reaction mechanisms. Its rigid, cage-like structure provides a predictable and constrained framework, which chemists can exploit to achieve specific synthetic outcomes.

This compound's sterically hindered and conformationally rigid structure makes it a useful intermediate in the synthesis of more complex molecules. smolecule.com While not a common fragment in natural products, its incorporation into novel molecular architectures allows for the creation of compounds with unique three-dimensional shapes and properties. The adamantane (B196018) cages can serve as bulky substituents to enforce specific spatial arrangements in a target molecule or as a core structure to which other functional groups can be attached. smolecule.comnih.gov For instance, the synthesis of functionalized adamantane derivatives often relies on the reactivity of the adamantane core, and this compound provides a reactive double bond for further transformations. rsc.org The synthesis of various substituted adamantane derivatives highlights the utility of the adamantane scaffold, which is the core component of this compound, in creating complex molecules for medicinal and material chemistry applications. nih.govnih.gov

The steric hindrance provided by the adamantyl groups in this compound and its derivatives allows for significant control over reactivity and selectivity in chemical reactions. smolecule.com This is particularly evident in reactions involving the central double bond. For example, in cyclopropanation reactions, the bulky adamantyl groups can direct the incoming reagent to a specific face of the double bond, leading to high diastereoselectivity. researchgate.net

The reactivity of the double bond can be tuned by introducing substituents on the adamantane framework. This allows for a fine level of control over the electronic properties of the alkene, influencing its susceptibility to electrophilic attack or participation in cycloaddition reactions. researchgate.netnih.gov For example, the reaction of this compound with singlet oxygen can be directed to produce either the corresponding dioxetane or epoxide by the choice of sensitizer (B1316253), showcasing how external reagents can modulate the reaction pathway. researchgate.net

Furthermore, studies on the reaction of this compound with triazolinediones have led to the direct observation of aziridinium (B1262131) imide intermediates, providing valuable insight into reaction mechanisms that can be applied to control the outcome of similar transformations. smolecule.com

A comparative look at the reactivity of different alkene derivatives often highlights the unique behavior of sterically hindered systems like this compound. The table below summarizes the outcomes of various reactions with this compound, illustrating the control exerted by its unique structure.

| Reaction Type | Reagent | Product(s) | Key Observation | Reference(s) |

| Cycloaddition | 4-phenyl-3H-1,2,4-triazole-3,5-dione | Cycloadduct | Demonstrates ability to undergo complex transformations. | smolecule.com |

| Oxidation | Singlet Oxygen (with Methylene (B1212753) Blue) | Dioxetane (major) | Product distribution is dependent on the sensitizer used. | researchgate.net |

| Oxidation | Singlet Oxygen (with Rose Bengal) | Epoxide (major) | Highlights the control over reaction selectivity. | researchgate.net |

| Cyclopropanation | Me3Al–CH2I2 | Cyclopropane (B1198618) derivative | Demonstrates reactivity of the sterically hindered double bond. | researchgate.netresearchgate.net |

This table provides a summary of selected reactions involving this compound, showcasing the influence of its structure on reactivity and product formation.

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, are particularly pronounced in this compound and its derivatives. researchgate.net The rigid adamantane cages can force the central double bond to twist, leading to significant strain and altered electronic properties. researchgate.net